An In-Depth Technical Guide to the Discovery and History of threo-3-methyl-L-aspartic acid
An In-Depth Technical Guide to the Discovery and History of threo-3-methyl-L-aspartic acid
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of threo-3-methyl-L-aspartic acid. Initially identified as a product of microbial fermentation, this non-proteinogenic amino acid has evolved from a metabolic curiosity to a valuable pharmacological tool in the field of neuroscience. We delve into its biological origins, the elucidation of its stereochemistry, and the development of its chemical synthesis. The guide further explores the nuanced pharmacological profile of threo-3-methyl-L-aspartic acid, detailing its modest activity as a glutamate receptor agonist and its more prominent role as a selective inhibitor of excitatory amino acid transporters (EAATs). Detailed experimental protocols for key assays used in its characterization are also provided, offering researchers and drug development professionals a thorough understanding of this important molecule.
Introduction: The Emergence of a Novel Amino Acid
The mid-20th century was a period of fervent discovery in the fields of biochemistry and neuroscience. The fundamental roles of amino acids as the building blocks of proteins were well-established, and the concept of chemical neurotransmission was gaining significant traction. Researchers were actively investigating the metabolic pathways of microorganisms and exploring the chemical messengers that governed neuronal communication. It was within this dynamic scientific landscape that threo-3-methyl-L-aspartic acid, a structurally unique amino acid, was first encountered. Its discovery was not the result of a targeted search for a new neurotransmitter, but rather a serendipitous finding from the study of anaerobic bacterial metabolism.
The Biological Discovery: A Product of Microbial Metabolism
The story of threo-3-methyl-L-aspartic acid begins with the pioneering work of Horace A. Barker and his colleagues on the fermentation of amino acids by anaerobic bacteria. In the 1950s, while studying the metabolism of L-glutamate by Clostridium tetanomorphum, they identified a novel amino acid as a key intermediate. This compound was 3-methylaspartic acid.[1][2]
The enzymatic basis for this conversion was later elucidated with the discovery of glutamate mutase , a vitamin B12-dependent enzyme that catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate.[3][4] This was a significant finding, as it represented a new type of enzymatic reaction and highlighted a previously unknown metabolic pathway.
Caption: The enzymatic conversion of L-glutamate to threo-3-methyl-L-aspartic acid.
This discovery in the realm of microbiology laid the foundation for the eventual synthesis and pharmacological investigation of this intriguing molecule in the context of the mammalian central nervous system.
Elucidation of Structure and Stereochemistry
Following its initial discovery, a critical step was to determine the precise chemical structure and stereochemistry of 3-methylaspartic acid. As an amino acid with two chiral centers, it can exist in four stereoisomeric forms: L-threo, D-threo, L-erythro, and D-erythro. The "threo" and "erythro" nomenclature describes the relative configuration of the two chiral centers.
Early chemical studies, including degradation and comparison with synthetic standards, were instrumental in establishing the correct stereochemical assignment of the natural product from C. tetanomorphum as the L-threo isomer. Modern techniques such as X-ray crystallography and advanced NMR spectroscopy, often in conjunction with chiral derivatizing agents, are now routinely used to unambiguously determine the stereochemistry of such molecules.
Chemical Synthesis of threo-3-methyl-L-aspartic acid and its Stereoisomers
The biological discovery of threo-3-methyl-L-aspartic acid spurred interest in its chemical synthesis to enable further investigation of its properties. Early synthetic methods often produced a mixture of stereoisomers that required subsequent separation. Over the years, more refined and stereoselective synthetic routes have been developed.
One common approach involves the modification of aspartic acid derivatives. For example, the synthesis of β-(S-methyl)thioaspartic acid, a related compound, has been achieved through the electrophilic sulfenylation of N-protected-L-aspartic acid derivatives.[5][6] Similar principles of stereocontrolled reactions have been applied to the synthesis of various 3-substituted aspartic acid analogs.
The development of stereospecific synthesis methods has been crucial for the pharmacological evaluation of the individual isomers of 3-methylaspartic acid, as biological activity is often highly dependent on stereochemistry.
Pharmacological Profile: From Excitatory Amino Acid to Transporter Ligand
The structural similarity of 3-methylaspartic acid to the known excitatory neurotransmitter L-glutamate naturally led to investigations of its effects on the nervous system. The history of glutamate receptor pharmacology is a story of progressively more specific tools, and the isomers of 3-methylaspartic acid played a role in this narrative.[7][8]
Early Studies and Interaction with NMDA Receptors
Early electrophysiological studies in the 1970s and 1980s explored the excitatory effects of various amino acids on neurons. It was during this period that the different stereoisomers of 3-methylaspartic acid were tested. While some excitatory activity was observed, it became apparent that threo-3-methyl-L-aspartic acid was a relatively weak agonist at the N-methyl-D-aspartate (NMDA) receptor, a major subtype of glutamate receptor.[9] In fact, concentrations greater than 100 microM were required to elicit significant NMDA receptor-mediated currents in cultured hippocampal neurons.[9]
A More Potent Action at Excitatory Amino Acid Transporters (EAATs)
A more significant pharmacological role for threo-3-methyl-L-aspartic acid emerged with the study of excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular concentrations of glutamate, thereby preventing excitotoxicity.
Pharmacological characterization revealed that threo-3-methyl-L-aspartic acid is an inhibitor of specific EAAT subtypes.[9] It was found to be an inhibitor of EAAT2 and EAAT4, but a weak inhibitor of EAAT1 and EAAT3.[9] This subtype selectivity made it a valuable tool for distinguishing the functions of different glutamate transporters.
| EAAT Subtype | Inhibition by threo-3-methyl-L-aspartic acid |
| EAAT1 | Weak |
| EAAT2 | Inhibitor |
| EAAT3 | Weak |
| EAAT4 | Inhibitor |
Table 1: Subtype selectivity of threo-3-methyl-L-aspartic acid for excitatory amino acid transporters (EAATs).[9]
Further studies using techniques such as radiolabeled substrate uptake assays in synaptosomes and electrophysiological recordings in oocytes expressing specific EAAT subtypes have confirmed and refined our understanding of its inhibitory profile.[9]
threo-3-methyl-L-aspartic acid as a Research Tool in Neuroscience
The selective inhibitory action of threo-3-methyl-L-aspartic acid on EAAT2 and EAAT4 has established it as a useful pharmacological tool for researchers in neuroscience. By using this compound, scientists can probe the physiological and pathological roles of these specific glutamate transporters. For example, it can be used to investigate the contribution of EAAT2 and EAAT4 to glutamate clearance in different brain regions and in models of neurological disorders where glutamate excitotoxicity is implicated.
Conclusion
The journey of threo-3-methyl-L-aspartic acid from a microbial metabolite to a tool in neuroscience research exemplifies the interconnectedness of different scientific disciplines. Its discovery in bacteria provided a novel chemical scaffold that, once synthesized and characterized, proved to have a distinct pharmacological profile in the mammalian brain. While not a potent glutamate receptor agonist as initially might have been expected, its selective inhibition of specific glutamate transporters has carved out a valuable niche for this molecule in the ongoing quest to understand the complexities of glutamatergic neurotransmission.
Experimental Protocols
Glutamate Transporter Uptake Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like threo-3-methyl-L-aspartic acid on glutamate transporters expressed in cell lines or in native preparations like synaptosomes.
Materials:
-
Cell line expressing the EAAT subtype of interest (e.g., HEK293 cells) or synaptosomal preparation.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Radiolabeled substrate (e.g., [³H]D-aspartate or [¹⁴C]L-glutamate).
-
Test compound (threo-3-methyl-L-aspartic acid).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation: Culture cells to confluence in appropriate plates or prepare fresh synaptosomes from brain tissue.
-
Pre-incubation: Wash the cells/synaptosomes with assay buffer and pre-incubate with varying concentrations of threo-3-methyl-L-aspartic acid for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Termination of Uptake: Rapidly terminate the uptake by washing with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of threo-3-methyl-L-aspartic acid by plotting the percentage of inhibition against the log concentration of the compound.
Caption: Workflow for a glutamate transporter uptake assay.
Determination of Stereochemistry using Chiral Derivatization and HPLC
This protocol provides a general workflow for determining the stereochemical purity of a sample of 3-methyl-L-aspartic acid.
Materials:
-
Sample of 3-methyl-aspartic acid.
-
Chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC system with a suitable chiral column and detector (e.g., UV).
-
Appropriate mobile phase.
Procedure:
-
Derivatization: React the 3-methyl-aspartic acid sample with the chiral derivatizing agent to form diastereomers.
-
HPLC Analysis: Inject the derivatized sample onto the chiral HPLC column.
-
Separation: The diastereomers will have different retention times on the chiral column and will be separated.
-
Detection: Detect the separated diastereomers using a UV detector.
-
Quantification: Determine the relative peak areas of the diastereomers to calculate the enantiomeric or diastereomeric excess.
References
- Barker, H. A., Rooze, V., Suzuki, F., & Iodice, A. A. (1964). THE GLUTAMATE MUTASE SYSTEM. ASSAYS AND PROPERTIES. Journal of Biological Chemistry, 239, 3260–3266.
-
Buckel, W., & Barker, H. A. (1974). Two pathways of glutamate fermentation by anaerobic bacteria. Journal of bacteriology, 117(3), 1248–1260. [Link]
- Lodge, D. (2009).
-
Jensen, J. B., Pickering, D. S., & Schousboe, A. (2001). Pharmacological characterization of threo-3-methylglutamic acid with excitatory amino acid transporters in native and recombinant systems. Journal of neurochemistry, 77(2), 550–557. [Link]
- Sprecher, M., & Sprinson, D. B. (1966). Preparation of (R)-beta-hydroxyisobutyric acid from threo-3-methyl-L-aspartate. The Journal of biological chemistry, 241(4), 868–871.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21, 165–204.
- Switzer, R. L., & Barker, H. A. (1967). Purification and characterization of component S of glutamate mutase. The Journal of biological chemistry, 242(11), 2658–2674.
- Marsh, E. N. (2000). Coenzyme B12-dependent glutamate mutase. Bioorganic chemistry, 28(3), 176-189.
- Asanuma, M., & Ogawa, N. (1996). A novel method for simultaneous determination of glutamate, aspartate, and gamma-aminobutyric acid in the brain tissue by high-performance liquid chromatography with a volatile mobile phase. Analytical biochemistry, 237(2), 213–218.
- Barker, H. A., Smyth, R. D., Wawszkiewicz, E. J., Lee, M. N., & Wilson, R. M. (1958). Enzymic preparation and characterization of an alpha-L-beta-methylaspartic acid. Archives of biochemistry and biophysics, 78(2), 468–476.
- Danbolt, N. C. (2001). Glutamate uptake. Progress in neurobiology, 65(1), 1–105.
- Buckel, W. (2001). Unusual enzymes involved in five pathways of glutamate fermentation. Applied microbiology and biotechnology, 57(3), 263–273.
-
Heredia-Moya, J., Weiss, D. S., & Fedorov, A. A. (2008). Synthesis of beta-(S-methyl)thioaspartic acid and derivatives. Bioorganic & medicinal chemistry, 16(11), 5908–5913. [Link]
- Botre, F., & Mazzei, F. (2002). Determination of D- and L-aspartic acid by a new biosensor based on D- and L-aspartate oxidase coupled to a gas-diffusion electrode. Analytical and bioanalytical chemistry, 372(5-6), 633–638.
-
Shimamoto, K., Lebrun, B., Yasuda-Kamatani, Y., Sakaitani, M., Shigeri, Y., Yano, T., & Fukase, Y. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Molecular pharmacology, 65(4), 1008–1015. [Link]
Sources
- 1. A universal HPLC-MS method to determine the stereochemistry of common and unusual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of threo-3-methylglutamic acid with excitatory amino acid transporters in native and recombinant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Excitatory amino acid receptors and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE GLUTAMATE MUTASE SYSTEM. ASSAYS AND PROPERTIES - PubMed [pubmed.ncbi.nlm.nih.gov]
